Oxo(pentyl)diphenyl-lambda~5~-arsane
Description
Oxo(pentyl)diphenyl-lambda~5~-arsane is an organoarsenic compound characterized by a pentavalent arsenic center (denoted as lambda~5~) bonded to an oxo group (O), a pentyl chain (C₅H₁₁), and two phenyl groups (C₆H₅). Its IUPAC name reflects its structural configuration, where the arsenic atom adopts a trigonal bipyramidal geometry.
Key structural features include:
- Pentyl chain: Introduces lipophilicity, influencing solubility in organic solvents.
- Diphenyl substituents: Provide steric bulk and aromatic stability, which may modulate electronic properties and binding interactions.
The absence of heavy metals like lead (unlike related compounds in ) may reduce its environmental and toxicological footprint, though arsenic toxicity remains a concern .
Properties
CAS No. |
61025-00-1 |
|---|---|
Molecular Formula |
C17H21AsO |
Molecular Weight |
316.27 g/mol |
IUPAC Name |
[pentyl(phenyl)arsoryl]benzene |
InChI |
InChI=1S/C17H21AsO/c1-2-3-10-15-18(19,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3 |
InChI Key |
MYMJYMRMVDMCIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[As](=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Oxo(pentyl)diphenyl-lambda~5~-arsane and Analogous Compounds
Key Comparative Insights
Substituent Effects
- Oxo vs.
- Aromatic vs. Aliphatic Chains: The pentyl chain in the target compound improves lipophilicity relative to purely aromatic analogs (e.g., CAS 5410-85-5), which may favor membrane permeability in biological systems or compatibility with non-polar matrices.
Toxicity and Regulatory Considerations
- Lead-Free Advantage : Unlike lead-containing analogs (e.g., CAS 89901-41-7, 42169-20-0), the absence of lead in this compound reduces risks associated with neurotoxicity and environmental persistence . However, arsenic’s inherent toxicity necessitates careful handling, as seen in SDS guidelines for related compounds (e.g., precautionary statements in ) .
Research Findings and Contradictions
- Lead vs. Arsenic Trade-offs : While lead compounds (e.g., CAS 42169-20-0) were once prevalent in industrial applications, their phase-out due to toxicity () highlights the need for safer alternatives like arsenic-based compounds, despite lingering toxicity concerns .
- Structural Diversity: Substitutent variations (e.g., nitro groups in CAS 5410-85-5 vs. alkyl chains in the target compound) demonstrate how minor modifications can drastically alter chemical behavior, necessitating tailored synthetic and safety protocols .
Q & A
Q. What statistical approaches are recommended for analyzing contradictory datasets in arsenic coordination chemistry?
- Answer: Multivariate analysis (e.g., PCA) identifies outliers in crystallographic or spectroscopic data. Bayesian inference models quantify uncertainty in kinetic parameters (e.g., reaction rates under varying temperatures) .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Solubility in DCM | Gravimetric Analysis | 25 mg/mL at 25°C | |
| Decomposition Temperature | TGA | 220°C (onset) | |
| ⁷⁵As NMR Shift | 400 MHz NMR (DMSO-d6) | δ 350 ppm |
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